molecular formula C8H13FO B6167299 {6-fluorospiro[3.3]heptan-2-yl}methanol CAS No. 2715119-83-6

{6-fluorospiro[3.3]heptan-2-yl}methanol

Cat. No. B6167299
CAS RN: 2715119-83-6
M. Wt: 144.2
InChI Key:
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Description

6-Fluorospiro[3.3]heptan-2-ylmethanol, also known as 6-fluoro-2-methylspiro[3.3]heptane-2-methanol, is an organic compound with the molecular formula C9H17FO. It is a colorless liquid, with a molecular weight of 162.22 g/mol and a boiling point of 137°C. 6-Fluorospiro[3.3]heptan-2-ylmethanol is a versatile molecule that is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

6-Fluorospiro[3.3]heptan-2-ylmethanol has a variety of scientific research applications. It is used as a building block for the synthesis of novel compounds, such as polymers, heterocycles, and other organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. In addition, 6-fluorospiro[3.3]heptan-2-ylmethanol is used as a reagent in the synthesis of other compounds, such as nitro compounds and nitriles.

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptan-2-ylmethanol is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent in the presence of a base, and that the reaction proceeds through the formation of an intermediate carbanion. The carbanion then reacts with the desired substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluorospiro[3.3]heptan-2-ylmethanol are not fully understood. However, studies have shown that the compound has the potential to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, and may also have an effect on the levels of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

6-Fluorospiro[3.3]heptan-2-ylmethanol is a versatile molecule that is used in a variety of laboratory experiments. One of the advantages of using this compound is that it is relatively inexpensive and easily accessible. Additionally, it is a relatively stable compound, and can be stored and handled without degradation. However, the compound is also toxic and should be handled with caution.

Future Directions

The potential applications of 6-fluorospiro[3.3]heptan-2-ylmethanol are vast, and there are many areas of research that could be explored in the future. These include the study of the compound’s effects on other enzymes, hormones, and metabolic pathways. In addition, further research could be done on the compound’s potential as a therapeutic agent, as well as its potential uses in drug delivery systems. Additionally, further investigations could be done on the compound’s ability to modulate the activity of certain enzymes, and its potential as a building block for the synthesis of novel compounds.

Synthesis Methods

6-Fluorospiro[3.3]heptan-2-ylmethanol can be synthesized by a variety of methods, such as the reaction of 2-methylspiro[3.3]heptane-2-methanol with N-fluorobenzenesulfonimide in the presence of a base. The reaction proceeds in a one-pot manner, and is typically carried out in dimethylformamide (DMF) at a temperature of 80°C. Other methods of synthesis include the reaction of {6-fluorospiro[3.3]heptan-2-yl}methanolethylspiro[3.3]heptane-2-methanol with an alkyl halide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{6-fluorospiro[3.3]heptan-2-yl}methanol' involves the conversion of a spirocyclic ketone to the corresponding alcohol via reduction with a suitable reducing agent.", "Starting Materials": [ "Spirocyclic ketone", "Reducing agent", "Fluorinating agent", "Solvent" ], "Reaction": [ "Dissolve the spirocyclic ketone in a suitable solvent.", "Add the reducing agent to the reaction mixture and stir at room temperature until the reaction is complete.", "Add the fluorinating agent to the reaction mixture and stir at room temperature until the reaction is complete.", "Quench the reaction with a suitable quenching agent.", "Isolate the product by standard workup procedures." ] }

CAS RN

2715119-83-6

Molecular Formula

C8H13FO

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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